molecular formula C36H50BLiO6 B1613489 Lithium tetraphenylborate tris(1,2-dimethoxyethane) CAS No. 75965-35-4

Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Cat. No.: B1613489
CAS No.: 75965-35-4
M. Wt: 596.6 g/mol
InChI Key: ADYUZFWVPWDPFK-UHFFFAOYSA-N
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Description

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a useful research compound. Its molecular formula is C36H50BLiO6 and its molecular weight is 596.6 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium tetraphenylborate tris(1,2-dimethoxyethane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium tetraphenylborate tris(1,2-dimethoxyethane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tetraphenylborate tris(1,2-dimethoxyethane) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Lithium tetraphenylborate tris(1,2-dimethoxyethane) and its variants have been extensively studied for their crystal structures. For example, the structure of diaquo(1,2-dimethoxyethane)lithium tetraphenylborate exhibits a linear polymeric structure due to hydrogen bonding, which is significant in understanding the coordination chemistry of lithium compounds (Butler & Gray, 2002).

Solvent Coordination Impact

Research has shown that the coordination of solvents like 1,2-dimethoxyethane significantly influences the formation of complex structures. For instance, the reaction of tri-tert-butoxysilanethiol with lithium in 1,2-dimethoxyethane leads to different products depending on the solvent, highlighting the importance of solvent coordination in synthetic chemistry (Jesionka et al., 2005).

Catalyst in Chemical Reactions

Lithium tetraphenylborate tris(1,2-dimethoxyethane) has potential applications as a catalyst. For example, light alkali metal hydridotriphenylborates, similar in structure to lithium tetraphenylborate, have been used as catalysts in the hydroboration of aldehydes, ketones, and CO2 (Mukherjee et al., 2016).

Lithium Ion Battery Applications

Thecompound's application in lithium-ion battery technology is noteworthy. The reaction of metallic lithium with biphenyl in 1,2-dimethoxyethane has been studied for its potential in creating effective lithium-ion batteries. This research is crucial for advancing battery technology, particularly in improving the capacity and efficiency of lithium-ion batteries (Liu et al., 2006).

Synthesis of Complex Compounds

Lithium tetraphenylborate tris(1,2-dimethoxyethane) also plays a role in the synthesis of complex organometallic compounds. Its reaction with various elements and compounds leads to the formation of intricate structures, which are important in the study of organometallic chemistry (Schumann et al., 1984).

Electrochemical Properties

In electrochemical applications, lithium salts in 1,2-dimethoxyethane exhibit unique conductivities and properties. Understanding these properties is essential for the development of high-performance electrolytes in battery technology (Yoshio et al., 1993).

Properties

IUPAC Name

lithium;1,2-dimethoxyethane;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYUZFWVPWDPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50BLiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75965-35-4
Record name Lithium tetraphenylborate tris(1,2-dimethoxyethane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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